7-Ethyl-6-azaspiro[3.4]octane hydrochloride
Description
Properties
IUPAC Name |
7-ethyl-6-azaspiro[3.4]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-8-6-9(7-10-8)4-3-5-9;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHYCQULNLRKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2(CCC2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies Involving Annulation Reactions
A foundational approach to constructing the spirocyclic framework involves annulation between a cyclopentane derivative and a nitrogen-containing heterocycle. For instance, analogous syntheses of spiro compounds, such as 4-oxa-7-azaspiro[2.5]octane, employ cyclization steps using sodium hydride as a base and palladium-based catalysts (e.g., Pd/C) to facilitate ring closure. In the case of 7-ethyl-6-azaspiro[3.4]octane, annulation may involve a cyclopentane precursor reacting with a pyrrolidine derivative under acidic conditions, followed by ethyl group introduction via alkylation.
Key steps include:
- Formation of the Spiro Junction : A cyclopentane ring is fused to a nitrogen heterocycle (e.g., pyrrolidine) using a Lewis acid catalyst.
- Ethylation : Introduction of the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation, often employing ethyl halides or ethanol derivatives.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the final hydrochloride salt.
Hydrogenation and Reductive Amination
Hydrogenation plays a pivotal role in reducing intermediate imines or nitriles to amines. For example, in the synthesis of 4-oxa-7-azaspiro[2.5]octane, hydrogenation with Pd/C or Raney nickel under H₂ atmosphere ensures selective reduction of double bonds while preserving the spiro structure. Applied to 7-ethyl-6-azaspiro[3.4]octane, this method could reduce a preformed enamine intermediate to the desired amine before hydrochloride salt formation.
Multicomponent Reaction Approaches
Recent advancements leverage multicomponent reactions to streamline synthesis. A protocol involving 2,3-dihydrofuran and ethyl-substituted phenylhydrazine derivatives in glycol-ether solvents has been reported for analogous compounds. This one-pot method minimizes purification steps and enhances yield by combining annulation, ethyl group incorporation, and cyclization in a single reaction vessel.
Optimization of Reaction Conditions
Solvent Systems
- Ether Solvents : Tetrahydrofuran (THF) and ethylene glycol dimethyl ether are preferred for annulation due to their ability to stabilize intermediates.
- Chlorinated Solvents : Dichloromethane and chloroform are used in Friedel-Crafts alkylation to facilitate electrophilic substitution.
- Aqueous Mixtures : Water/THF or water/ethyl acetate biphasic systems improve yield during extraction and hydrolysis steps.
Catalysts and Reagents
- Palladium Catalysts : Pd₂(dba)₃ with Xantphos as a ligand enables efficient coupling reactions in toluene at elevated temperatures (110°C).
- Reducing Agents : Lithium aluminum hydride (LiAlH₄) and borane-dimethyl sulfide complex are effective for selective reductions.
- Acid Catalysts : Hydrochloric acid is critical for final salt formation, while acetic acid aids in intermediate purification.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and ethyl group placement.
- Mass Spectrometry : High-resolution MS validates molecular formula (C₉H₁₈ClN) and fragmentation patterns.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
7-Ethyl-6-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Ethyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This compound may also interact with cellular membranes, affecting their properties and functions.
Comparison with Similar Compounds
Key Structural Features :
- Core : 6-azaspiro[3.4]octane (a bicyclic system with nitrogen at position 6).
- Substituent : Ethyl group at position 5.
- Salt : Hydrochloride counterion for enhanced solubility.
Comparative Analysis with Similar Compounds
Spirocyclic amines are pivotal in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. Below is a detailed comparison of 7-ethyl-6-azaspiro[3.4]octane hydrochloride with structurally related compounds.
Structural and Functional Comparisons
Key Observations
Fluorine Substituents (e.g., 2,2-Difluoro): Increase electronegativity and metabolic stability, making such analogs suitable for CNS-targeting drugs .
Salt Forms :
All compounds listed are hydrochloride salts, which improve solubility in biological systems. This is a common strategy to optimize pharmacokinetics.
Synthetic Accessibility and Cost: Compounds with protective groups (e.g., Boc) or additional heteroatoms (e.g., 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane) are more synthetically complex, reflected in higher prices (e.g., $540/100mg vs. $100/100mg for simpler analogs) .
Research and Commercial Relevance
Commercial Availability
- Suppliers : Variants like 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride are available via ECHEMI’s global procurement services, while others (e.g., ethyl carboxylate derivatives) are offered by GLPBIO for research use .
- Purity and Packaging : Most compounds are provided at ≥95% purity, with packaging options ranging from 100mg to 5g .
Biological Activity
7-Ethyl-6-azaspiro[3.4]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The hydrochloride form enhances its solubility and reactivity, making it a valuable candidate for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against several strains of bacteria, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 mg/mL |
| Enterococcus faecalis | 4 mg/mL |
| Klebsiella pneumoniae | 3 mg/mL |
| Acinetobacter baumannii | 5 mg/mL |
The compound's activity against ESKAPE pathogens suggests its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preclinical studies have demonstrated cytotoxic effects on various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 µM |
| MCF-7 (Breast Cancer) | 8 µM |
| A549 (Lung Cancer) | 12 µM |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that remain to be fully elucidated .
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles associated with cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A clinical study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in vitro and demonstrated potential for further development as an antibiotic .
- In Vivo Anticancer Studies : Another study investigated the anticancer effects of the compound in mouse models bearing human tumor xenografts. The treated groups exhibited reduced tumor growth compared to control groups, highlighting the compound's potential as an anticancer agent .
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate relatively low cytotoxicity in non-target cells, suggesting a favorable therapeutic index . However, further studies are necessary to fully characterize its safety profile.
Q & A
Q. How can synthetic routes for 7-ethyl-6-azaspiro[3.4]octane hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Synthetic optimization involves controlling reaction parameters such as temperature (typically 0–25°C for cyclization steps) and pH (neutral to mildly acidic conditions for hydrochloride salt formation). Multi-step protocols often start with annulation of the spirocyclic core, followed by ethyl group introduction via alkylation. Purification via recrystallization or column chromatography is critical, with analytical techniques like NMR (¹H/¹³C) and mass spectrometry used to verify structural integrity and purity (>95%) .
Q. What analytical techniques are recommended for characterizing the spirocyclic structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the spirocyclic framework, with ¹H NMR resolving ethyl group protons (δ 1.0–1.5 ppm) and azaspiro ring protons (δ 2.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₈ClN). X-ray crystallography may resolve stereochemical ambiguities, while computational models (DFT) predict electronic properties .
Q. How does the hydrochloride salt form enhance pharmacological profiling?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS, pH 7.4), enabling reliable in vitro assays (e.g., enzyme inhibition, receptor binding). Stability studies under varying pH (3–9) and temperature (4–37°C) are critical for biological testing. Pharmacokinetic parameters (e.g., logP, plasma protein binding) should be assessed via LC-MS/MS .
Advanced Research Questions
Q. What strategies address synthetic challenges in spirocyclic systems like 7-ethyl-6-azaspiro[3.4]octane?
- Methodological Answer : Ring strain in the 3.4 bicyclic system requires careful selection of protecting groups (e.g., Boc for nitrogen). Transition metal catalysis (e.g., Pd-mediated cross-coupling) can introduce substituents without destabilizing the core. Comparative studies with analogs (e.g., 2-oxa-5-azaspiro[3.4]octane hydrochloride) reveal steric and electronic impacts on reactivity .
Q. How can contradictory solubility data in literature be resolved for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Solubility should be re-evaluated in standardized buffers (e.g., FaSSIF/FeSSIF for biorelevance) with dynamic light scattering (DLS) monitoring particle size .
Q. What mechanistic insights can be gained from derivatizing the ethyl or spirocyclic moieties?
- Methodological Answer : Ethyl group replacement (e.g., with fluorinated or branched alkyl chains) alters lipophilicity and target engagement. Spirocyclic ring expansion (e.g., to 3.5 systems) modulates conformational flexibility, assessed via molecular dynamics simulations. Structure-activity relationship (SAR) studies should pair synthetic modifications with in vitro potency assays (e.g., IC₅₀ shifts in enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
